5-Amino-4-methoxypicolinonitrile
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Overview
Description
5-Amino-4-methoxypicolinonitrile is an organic compound with the molecular formula C7H7N3O It is a derivative of picolinonitrile, featuring an amino group at the 5-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methoxypicolinonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxypicolinonitrile with ammonia or an amine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted picolinonitrile derivatives.
Scientific Research Applications
5-Amino-4-methoxypicolinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Amino-4-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Methoxypicolinonitrile: Similar in structure but lacks the amino group.
4-Methoxypicolinonitrile: Similar but with different substitution patterns.
5-Amino-4-hydroxyiminopyrazole: Another compound with an amino group but different core structure.
Uniqueness
5-Amino-4-methoxypicolinonitrile is unique due to the presence of both amino and methoxy groups on the picolinonitrile core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-amino-4-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-11-7-2-5(3-8)10-4-6(7)9/h2,4H,9H2,1H3 |
InChI Key |
GEIZKPHHPHTHHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC(=C1)C#N)N |
Origin of Product |
United States |
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